Chlorobutanol

Content Navigation

Chlorobutanol permeates LDPE and rubber stoppers, causing concentration loss and antimicrobial failure. This preservative offers low ocular toxicity and dual antimicrobial action at acidic pH, but requires co-procurement of glass or PP containers.

- Effective at pH 3.0-5.5; bacteriostatic & fungistatic.

- Lower corneal cytotoxicity than BAK; for artificial tears/glaucoma.

- Anhydrous form soluble in oils for non-aqueous formulations.

Co-procurement of barrier packaging essential to maintain potency.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

solubility

1 G IN 125 ML WATER; SOL IN VOLATILE OILS

Easily sol in hot water; one gram dissolves in 1 ml alcohol, 10 ml glycerol; sol in chloroform, ether, acetone, petr ether, glacial acetic acid, oils.

Soluble in alcohol and glycerol, hot water, ether, chloroform, and volatile oils.

For more Solubility (Complete) data for CHLORETONE (6 total), please visit the HSDB record page.

Synonyms

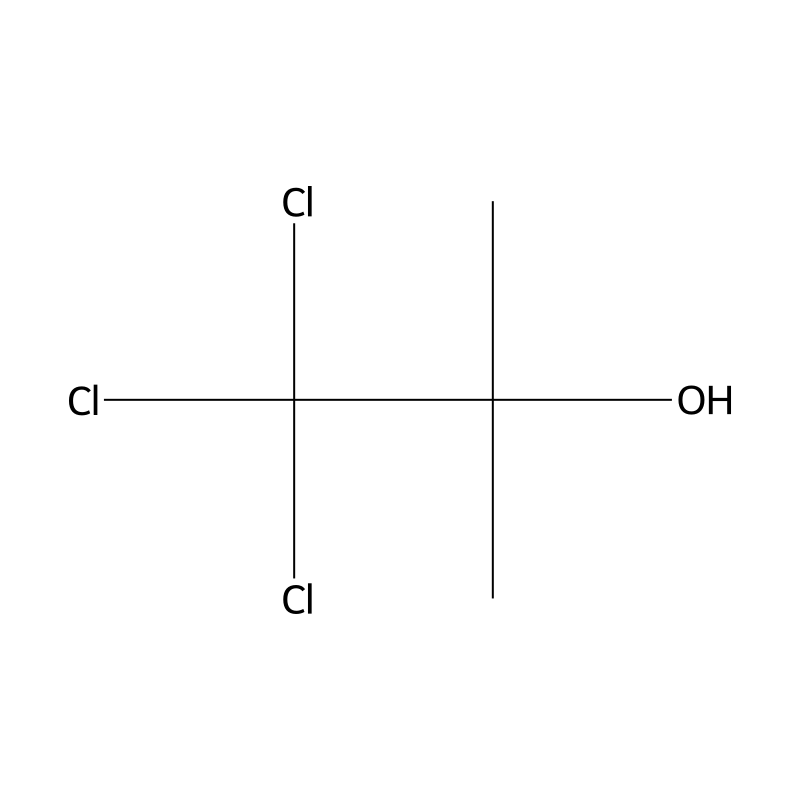

Canonical SMILES

Purity

Package Size

Chlorobutanol (1,1,1-Trichloro-2-methyl-2-propanol) is a highly characterized, volatile antimicrobial preservative and mild local anesthetic widely procured for multi-dose ophthalmic and parenteral formulations. Functioning via the disorganization of microbial lipid cell membranes, it offers a dual-action bacteriostatic and fungistatic profile that is optimal in acidic environments (pH < 5.5) [1]. Unlike quaternary ammonium compounds, it is a non-surfactant alcohol-based preservative, which prevents certain excipient incompatibilities. However, its unique physicochemical properties—specifically its tendency to sublime, its volatility during thermal sterilization, and its high permeability through low-density plastics—require precise procurement alignment between the active pharmaceutical ingredient, the formulation pH, and the final primary packaging materials .

Procurement Fit

Substituting chlorobutanol with mainstream alternatives like benzalkonium chloride (BAK) or benzyl alcohol often fails due to divergent cytotoxicity profiles and strict packaging constraints. While BAK is a ubiquitous ophthalmic preservative, it exhibits severe, rapid cytotoxicity to corneal epithelial cells, making it unsuitable for sensitive ocular surface applications where chlorobutanol provides a much wider safety margin [1]. Conversely, while benzyl alcohol is a common parenteral substitute, it can induce higher rates of partial protein unfolding and aggregation in biologic formulations. Furthermore, chlorobutanol cannot be treated as a generic drop-in replacement in standard plastic packaging; its high sorption rate into low-density polyethylene (LDPE) and rubber stoppers leads to rapid concentration depletion, mandating the co-procurement of glass, polypropylene, or specialized barrier containers to maintain regulatory efficacy[2].

Substitution Risk

References

- [1] Tripathi BJ, Tripathi RC. Cytotoxic effects of benzalkonium chloride and chlorobutanol on human corneal epithelial cells in vitro. Lens Eye Toxic Res. 1989;6(3):395-403.

- [2] Holdsworth DG, et al. Fate of chlorbutol during storage in polyethylene dropper containers and simulated patient use. J Clin Hosp Pharm. 1984 Mar;9(1):29-39.

Ophthalmic Cytotoxicity: Chlorobutanol vs. Benzalkonium Chloride (BAK)

In the formulation of artificial tears and glaucoma medications, preservative toxicity is a primary limiting factor. In vitro studies on primary human corneal epithelial cells demonstrate that chlorobutanol is significantly less cytotoxic than benzalkonium chloride (BAK) at clinical concentrations. While exposure to 0.01% BAK causes complete epithelial cell degeneration within 2 hours, cells exposed to a much higher concentration of chlorobutanol (0.5%) maintain viability for up to 8 hours [1]. Furthermore, quantitative assessments of tear film and cell exfoliation show that chlorobutanol-preserved drops induce fewer epithelial cell craters and less surface area shrinkage than BAK-preserved equivalents [2].

| Evidence Dimension | Time to corneal epithelial cell degeneration |

| Target Compound Data | 8 hours (at 0.5% chlorobutanol concentration) |

| Comparator Or Baseline | 2 hours (at 0.01% Benzalkonium chloride concentration) |

| Quantified Difference | Chlorobutanol provides a 4-fold longer cellular viability window despite being used at a 50-fold higher concentration. |

| Conditions | In vitro primary human corneal epithelial cell cultures exposed to single doses. |

Crucial for selecting preservatives in multi-dose eye drops where minimizing ocular surface damage and maximizing patient tolerance is a primary clinical endpoint.

Preservative-Induced Protein Aggregation: Chlorobutanol vs. Benzyl Alcohol

In multi-dose biologic formulations, antimicrobial preservatives can inadvertently trigger partial protein unfolding and aggregation. Comparative aggregation kinetics studies on model proteins demonstrate that chlorobutanol is significantly less destabilizing than other common aromatic preservatives. When evaluating the relative strength of preservatives to induce aggregation, the severity ranks as m-cresol > phenol > benzyl alcohol > phenoxyethanol > chlorobutanol [1]. Consequently, chlorobutanol maintains a higher fraction of soluble monomer in solution during thermal stress compared to benzyl alcohol.

| Evidence Dimension | Relative induction of protein aggregation and partial unfolding |

| Target Compound Data | Lowest aggregation propensity among tested preservatives |

| Comparator Or Baseline | Benzyl alcohol and m-cresol (Higher aggregation propensity) |

| Quantified Difference | Chlorobutanol ranks as the least disruptive to protein stability in the established hierarchy of common antimicrobial preservatives. |

| Conditions | Isothermal aggregation kinetics and SEC gel filtration of model proteins (e.g., Cytochrome c) exposed to clinical preservative concentrations. |

Critical for the procurement of preservatives in multi-dose biologic and peptide formulations where preservative-induced aggregation can compromise drug efficacy and immunogenicity.

pH-Dependent Hydrolysis and Formulation Stability

Chlorobutanol's stability is strictly governed by hydroxide-ion catalyzed hydrolysis, making formulation pH the most critical process parameter. Quantitative stability profiling shows that chlorobutanol is highly stable at an acidic pH of 3. However, as the environment becomes neutral or alkaline, degradation accelerates rapidly; at pH 7.5 and 25°C, the half-life of a chlorobutanol solution drops to approximately 3 months [1]. Additionally, thermal stress exacerbates this degradation, with approximately 30% of chlorobutanol lost during standard autoclaving at pH 5 . This necessitates sterile filtration or strict pH control rather than terminal heat sterilization.

| Evidence Dimension | Aqueous solution half-life and thermal degradation |

| Target Compound Data | Highly stable at pH 3; 30% loss during autoclaving at pH 5 |

| Comparator Or Baseline | pH 7.5 baseline (Half-life of ~3 months at 25°C) |

| Quantified Difference | Orders of magnitude increase in shelf-life when formulation pH is shifted from 7.5 to 3.0. |

| Conditions | Aqueous solutions stored at 25°C and during standard autoclaving cycles. |

Dictates that procurement of chlorobutanol must be paired with acidic formulation strategies (pH < 5.5) and non-thermal sterilization to ensure regulatory-compliant shelf-life.

Packaging Material Compatibility and Sorption Rates

A major procurement consideration for chlorobutanol is its high permeability through specific plastics, which can lead to rapid preservative failure. Studies tracking the fate of chlorobutanol in low-density polyethylene (LDPE) dropper containers reveal significant loss due to sorption into the container walls and permeation into the environment. In standard PE containers, aqueous chlorobutanol solutions exhibit a predicted shelf-life (time to 10% loss) of just 4 months at 25°C, and total losses can exceed 40% over extended storage [1]. To prevent this, formulations must be packaged in glass, polypropylene, or specialized barrier resins [2].

| Evidence Dimension | Preservative loss during storage |

| Target Compound Data | >10% loss within 4 months at 25°C in Polyethylene (PE) |

| Comparator Or Baseline | Glass or Polypropylene containers (Negligible permeation loss) |

| Quantified Difference | Up to 40% greater concentration loss in PE containers compared to impermeable barrier packaging. |

| Conditions | Aqueous chlorobutanol solutions stored at 25°C in squeezable dropper containers. |

Forces buyers to co-procure appropriate barrier packaging (e.g., glass vials or polypropylene) to maintain effective antimicrobial concentrations over the product's intended shelf-life.

Multi-Dose Ophthalmic Formulations and Artificial Tears

Due to its significantly lower cytotoxicity to corneal epithelial cells compared to benzalkonium chloride (BAK), chlorobutanol is the preservative of choice for artificial tears, glaucoma medications, and other chronic-use ophthalmic drops. It is particularly valuable in formulations where maintaining ocular surface integrity is critical [1].

Acidic Parenteral and Biologic Drug Products

Chlorobutanol is highly stable and maximally effective at pH ranges between 3.0 and 5.5. This makes it an optimal antimicrobial preservative for acidic parenteral solutions and sensitive biologic formulations, where it provides dual antibacterial and antifungal protection while inducing less protein aggregation than benzyl alcohol or m-cresol [2].

Non-Aqueous and Lipid-Based Vehicles

The anhydrous form of chlorobutanol is highly soluble in organic solvents and oils. It is specifically procured for liquid petrolatum, mineral oil vehicles, and non-aqueous formulations where a clear solution is required, and where water-soluble preservatives like sodium benzoate or parabens would fail to dissolve or partition effectively [3].

Application Fit Matrix

Physical Description

Color/Form

Crystals

COLORLESS TO WHITE

Colorless to white crystals

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

Taste

Characteristic taste

LogP

log Kow= 2.03

Odor

Characteristic odor

Decomposition

Appearance

Melting Point

MP: 77 °C (HYDRATE); HYGROSCOPIC

MP: 97 °C /anhydrous form/; MP: 78 °C /hemihydrate/

Storage

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 66 companies. For more detailed information, please visit ECHA C&L website;

Of the 6 notification(s) provided by 65 of 66 companies with hazard statement code(s):;

H302 (95.38%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (12.31%): Causes skin irritation [Warning Skin corrosion/irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Therapeutic Uses

TOPICALLY AS SOLN IN CLOVE OIL AS DENTAL ANALGESIC. IT HAS LOCAL ANESTHETIC POTENCY TO MILD DEGREE & HAS BEEN EMPLOYED AS ANESTHETIC DUSTING POWDER (1 TO 5%) OR OINTMENT (10%).

WHEN ADMIN ORALLY, IT HAS MUCH THE SAME THERAPEUTIC USE AS CHLORAL HYDRATE. HENCE, CHLOROBUTANOL HAS BEEN EMPLOYED AS SEDATIVE & HYPNOTIC. IT HAS BEEN TAKEN ORALLY TO ALLAY VOMITING DUE TO GASTRITIS. DOSE--TOPICAL. ... IN TABLETS OR CAPSULES.

MEDICATION (VET): ANTISEPTIC & LOCAL ANESTHETIC; INTERNALLY, IT IS USED AS SEDATIVE & HYPNOTIC. IT APPEARS TO BE OF VALUE IN GASTRITIS WITH PERSISTENT VOMITING IN DOGS.

For more Therapeutic Uses (Complete) data for CHLORETONE (7 total), please visit the HSDB record page.

Pharmacology

MeSH Pharmacological Classification

ATC Code

A04 - Antiemetics and antinauseants

A04A - Antiemetics and antinauseants

A04AD - Other antiemetics

A04AD04 - Chlorobutanol

Mechanism of Action

Vapor Pressure

Pictograms

Irritant

Other CAS

57-15-8

6001-64-5

1320-66-7

Absorption Distribution and Excretion

Under physiological conditions, chlorobutanol is unstable. The mean urinary recovery accounts for 9.6% of the dose orally administered.

The volume of distribution was approximately 233 ± 141 L in healthy individuals receiving oral chlorobutanol.

In healthy subjects, the clearance was approximately 11.6 ± 1.0 mL/min following oral administration.

Metabolism Metabolites

Wikipedia

Drug Warnings

RESEMBLES CHLORAL HYDRATE BUT NO GASTRIC IRRITATION.

ALLERGIC REACTIONS ... INCLUDE ERYTHEMA, SCARLATINIFORM EXANTHEMS, URTICARIA, AND ECZEMATOID DERMATITIS. THE ERUPTION USUALLY BEGINS ON THE FACE OR BACK AND SPREADS TO THE NECK, CHEST, AND ARMS; IT MAY BE FOLLOWED BY DESQUAMATION ... /CHLORAL HYDRATE/

UNDESIRABLE CNS EFFECTS INCLUDE LIGHTHEADEDNESS, MALAISE, ATAXIA, & NIGHTMARES. "HANGOVER" ALSO MAY OCCUR ... /CHLORAL HYDRATE/

Biological Half Life

Use Classification

Cosmetics -> Preservative

Methods of Manufacturing

By action of potassium hydroxide on a solution of chloroform and acetone.

The para and ortho positions of phenols condense at the carbonyl group of acetone to make bisphenols... If the H atom is activated, ClCH- compounds add to the carbonyl group in the presence of stong base; chloroform gives chloretone.

General Manufacturing Information

2-Propanol, trichloro-2-methyl-: INACTIVE

REACTS WITH RUBBER (VIAL STOPPERS, ETC) & RAPIDLY LOSES POTENCY. ... FDA REGULATION MAKES ZERO RESIDUE MANDATORY IN MILK FOR HUMAN CONSUMPTION.

...DRUGS USED IN DOPING. ... AMONG DEPRESSANTS MAY BE MENTIONED...CHLORBUTOL...

BECAUSE OF DECOMP IN ALKALINE SOLN, WITH LOSS OF ANTIBACTERIAL ACTIVITY, IT IS UNSUITABLE FOR USE AS BACTERIOSTATIC AGENT IN SUCH SOLN. IT IS REPORTED TO BE SLOW-ACTING. ... CHLOROBUTANOL IS NEUTRALIZED OR INACTIVATED BY 10% OF TWEEN 20 IN NUTRIENT BROTH MEDIUM.

APPROX 25% OF COMMERCIAL OPHTHALMIC SOLN CONTAIN CHLOROBUTANOL, SOMETIMES WITH EDTA.

For more General Manufacturing Information (Complete) data for CHLORETONE (8 total), please visit the HSDB record page.

Analytic Laboratory Methods

AOAC Method 967.29. Chlorobutanol in drugs. Gas chromatographic and infrared methods. /Chlorobutanol/

Clinical Laboratory Methods

Storage Conditions

Stability Shelf Life

Tegaderm

Victoria C Leung, Graham W Belovay, Clara C ChanPMID: 27769340 DOI: 10.1016/j.jcjo.2016.05.010

Abstract

Periorbital Allergic Contact Dermatitis Caused by Lanolin in a Lubricating Eye Ointment

Claire L Higgins, Rosemary L NixonPMID: 26820784 DOI: 10.1111/ajd.12426

Abstract

Ear drops for the removal of ear wax

Ksenia Aaron, Tess E Cooper, Laura Warner, Martin J BurtonPMID: 30043448 DOI: 10.1002/14651858.CD012171.pub2

Abstract

Ear wax (cerumen) is a normal bodily secretion that can become a problem when it obstructs the ear canal. Symptoms attributed to wax (such as deafness and pain) are among the commonest reasons for patients to present to primary care with ear trouble.Wax is part of the ear's self-cleaning mechanism and is usually naturally expelled from the ear canal without causing problems. When this mechanism fails, wax is retained in the canal and may become impacted; interventions to encourage its removal may then be needed. Application of ear drops is one of these methods. Liquids used to remove and soften wax are of several kinds: oil-based compounds (e.g. olive or almond oil); water-based compounds (e.g. sodium bicarbonate or water itself); a combination of the above or non-water, non-oil-based solutions, such as carbamide peroxide (a hydrogen peroxide-urea compound) and glycerol.To assess the effects of ear drops (or sprays) to remove or aid the removal of ear wax in adults and children.

We searched the Cochrane ENT Trials Register; Cochrane Register of Studies; PubMed; Ovid Embase; CINAHL; Web of Science; ClinicalTrials.gov; ICTRP and additional sources for published and unpublished trials. The date of the most recent search was 23 March 2018.

Randomised controlled trials (RCTs) in which a 'cerumenolytic' was compared with no treatment, water or saline, an alternative liquid treatment (oil or almond oil) or another 'cerumenolytic' in adults or children with obstructing or impacted ear wax.

We used the standard methodological procedures expected by Cochrane. The primary outcomes were 1) the proportion of patients (or ears) with complete clearance of ear wax and 2) adverse effects (discomfort, irritation or pain). Secondary outcomes were: extent of wax clearance; proportion of people (or ears) with relief of symptoms due to wax; proportion of people (or ears) requiring further intervention to remove wax; success of mechanical removal of residual wax following treatment; any other adverse effects recorded and cost. We used GRADE to assess the quality of the evidence for each outcome; this is indicated in italics.

We included 10 studies, with 623 participants (900 ears). Interventions included: oil-based treatments (triethanolamine polypeptide, almond oil, benzocaine, chlorobutanol), water-based treatments (docusate sodium, carbamide peroxide, phenazone, choline salicylate, urea peroxide, potassium carbonate), other active comparators (e.g. saline or water alone) and no treatment. Nine of the studies were more than 15 years old.The overall risk of bias across the 10 included studies was low or unclear.

proportion of patients (or ears) with complete clearance of ear waxSix studies (360 participants; 491 ears) contributed quantitative data and were included in our meta-analyses.Active treatment versus no treatmentOnly one study addressed this comparison. The proportion of ears with complete clearance of ear wax was higher in the active treatment group (22%) compared with the no treatment group (5%) after five days of treatment (risk ratio (RR) 4.09, 95% confidence interval (CI) 1.00 to 16.80); one study; 117 ears; NNTB = 8) (low-quality evidence).Active treatment versus water or salineWe found no evidence of a difference in the proportion of patients (or ears) with complete clearance of ear wax when the active treatment group was compared to the water or saline group (RR 1.47, 95% CI 0.79 to 2.75; three studies; 213 participants; 257 ears) (low-quality evidence). Two studies applied drops for five days, but one study only applied the drops for 15 minutes. When we excluded this study in a sensitivity analysis it did not change the result.Water or saline versus no treatmentThis comparison was only addressed in the single study cited above (active versus no treatment) and there was no evidence of a difference in the proportion of ears with complete wax clearance when comparing water or saline with no treatment after five days of treatment (RR 4.00, 95% CI 0.91 to 17.62; one study; 76 ears) (low-quality evidence).Active treatment A versus active treatment BSeveral single studies evaluated 'head-to-head' comparisons between two active treatments. We found no evidence to show that one was superior to any other.Subgroup analysis of oil-based active treatments versus non-oil based active treatmentsWe found no evidence of a difference in this outcome when oil-based treatments were compared with non-oil-based active treatments.

adverse effects: discomfort, irritation or painOnly seven studies planned to measure and did report this outcome. Only two (141 participants;176 ears) provided useable data. There was no evidence of a significant difference in the number of adverse effects between the types of ear drops in these two studies. We summarised the remaining five studies narratively. All events were mild and reported in fewer than 30 participants across the seven studies (low-quality evidence).Secondary outcomesThree studies reported 'other' adverse effects (how many studies planned to report these is unclear). The available information was limited and included occasional reports of dizziness, unpleasant smell, tinnitus and hearing loss. No significant differences between groups were reported. There were no emergencies or serious adverse effects reported in any of the 10 studies.There was very limited or no information available on our remaining secondary outcomes.

Although a number of studies aimed to evaluate whether or not one type of cerumenolytic is more effective than another, there is no high-quality evidence to allow a firm conclusion to be drawn and the answer remains uncertain.A single study suggests that applying ear drops for five days may result in a greater likelihood of complete wax clearance than no treatment at all. However, we cannot conclude whether one type of active treatment is more effective than another and there was no evidence of a difference in efficacy between oil-based and water-based active treatments.There is no evidence to show that using saline or water alone is better or worse than commercially produced cerumenolytics. Equally, there is also no evidence to show that using saline or water alone is better than no treatment.

Stability of Oxytocin Preparations in Malawi and Rwanda: Stabilizing Effect of Chlorobutanol

Nhomsai Hagen, Thomas Bizimana, Pierre Claver Kayumba, Felix Khuluza, Lutz HeidePMID: 32748770 DOI: 10.4269/ajtmh.20-0255

Abstract

Oxytocin is used for the prevention and treatment of postpartum hemorrhage, the leading cause of maternal mortality in low- and middle-income countries. Because of the high instability of oxytocin, most products are labeled for storage at 2-8°C. Some other products are on the market which are labeled for non-refrigerated storage, but independent evaluations of their stability hardly exist. In the present study, seven brands (nine batches) of oxytocin were purchased from wholesalers and medical stores in Malawi and Rwanda and investigated by accelerated stability testing according to the ICH/WHO guidelines. Two oxytocin brands approved by a stringent regulatory authority (SRA) or by the WHO Prequalification of Medicines program and purchased in Europe were used as comparison. All investigated brands which were either produced in countries with SRAs, or were WHO-prequalified products, were labeled for storage at 2-8°C, and all of them passed stability testing with very good results. Even exposure to 25°C or 30°C for several months hardly affected their oxytocin content. However, two other investigated brands were labeled for non-refrigerated storage, and both of them had been produced in countries without SRAs. These two preparations showed not higher but lower stability than the brands labeled for storage at 2-8°C, and, for both of them, noncompliance with pharmacopoeial specifications was found after accelerated stability testing. At 40°C, and in forced degradation studies at 80°C, chlorobutanol showed a remarkable stabilizing effect on oxytocin, which may deserve further investigation. The results of the present study support the policy "Buy Quality Oxytocin, Keep It Cool."Development and validation of a sensitive GC-MS method for the determination of alkylating agent, 4-chloro-1-butanol, in active pharmaceutical ingredients

Koki Harigaya, Hiroyuki Yamada, Koji Yaku, Hiroyuki Nishi, Jun HaginakaPMID: 24695350 DOI: 10.1248/cpb.c13-00916

Abstract

The analysis of genotoxic impurities (GTIs) in active pharmaceutical ingredients (APIs) is a challenging task. The target detection limit (DL) in an API is typically around 1 ppm (1 µg/g API). Therefore, a sensitive and selective analytical method is required for their analysis. 4-Chloro-1-butanol, an alkylating agent, is one of the GTIs. It is generated when tetrahydrofuran and hydrochloric acid are used during the synthesis of the APIs. In this study, a sensitive and robust gas chromatography-mass spectrometry (GC-MS) method was developed and validated for the identification of 4-chloro-1-butanol in APIs. In the GC-MS method, 3-chloro-1-butanol was employed as an internal standard to ensure accuracy and precision. Linearity was observed over the range 0.08 to 40 ppm (µg/g API), with a R(2) value of 0.9999. The DL and quantitation limit (QL) obtained were 0.05 ppm and 0.08 ppm (0.13 ng/mL and 0.20 ng/mL as the 4-chloro-1-butanol concentration), respectively. These DL and QL values are well over the threshold specified in the guidelines. The accuracy (recovery) of detection ranged from 90.5 to 108.7% between 0.4 ppm and 20 ppm of 4-chloro-1-butanol. The relative standard deviation in the repeatability of the spiked recovery test was 6.0%. These results indicate the validity of the GC-MS method developed in this study. The GC-MS method was applied for the determination of 4-chloro-1-butanol in the API (Compound A), which is under clinical trials. No 4-chloro-1-butanol was found in Compound A (below QL, 0.08 ppm).Dietary freshwater clam (Corbicula fluminea) extract suppresses accumulation of hepatic lipids and increases in serum cholesterol and aminotransferase activities induced by dietary chloretone in rats

Takeshi Chijimatsu, Miki Umeki, Satoru Kobayashi, Yutaro Kataoka, Koji Yamada, Hiroaki Oda, Satoshi MochizukiPMID: 25704646 DOI: 10.1080/09168451.2015.1012147

Abstract

We investigated the ameliorative effect of freshwater clam extract (FCE) on fatty liver, hypercholesterolemia, and liver injury in rats exposed to chloretone. Furthermore, we examined the effects of major FCE components (fat and protein fractions) to determine the active components in FCE. Chloretone increased serum aminotransferase activities and led to hepatic lipid accumulation. Serum aminotransferase activities and hepatic lipid content were lower in rats fed total FCE or fat/protein fractions of FCE. Expression of fatty acid synthase and fatty acid desaturase genes was upregulated by chloretone. Total FCE and fat/protein fractions of FCE suppressed the increase in gene expression involved in fatty acid synthesis. Serum cholesterol levels increased twofold upon chloretone exposure. Total FCE or fat/protein fractions of FCE showed hypocholesterolemic effects in rats with hypercholesterolemia induced by chloretone. These suggest that FCE contains at least two active components against fatty liver, hypercholesterolemia, and liver injury in rats exposed to chloretone.Novel sensitive determination method for a genotoxic alkylating agent, 4-chloro-1-butanol, in active pharmaceutical ingredients by LC-ICP-MS employing iodo derivatization

Koki Harigaya, Hiroyuki Yamada, Koji Yaku, Hiroyuki Nishi, Jun HaginakaPMID: 24614733 DOI: 10.2116/analsci.30.377

Abstract

An alkylating agent, 4-chloro-1-butanol, is a genotoxic impurity (GTI); it may be generated during the synthesis of active pharmaceutical ingredients (APIs). For the trace-level detection of GTIs in APIs, usually, gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) is employed. In this study, a novel LC-inductively coupled plasma (ICP)-MS method was developed and validated. Linearity was observed over the 0.5-50 ppm (μg/g API) range, with an R(2) value of 0.9994. The detection limit (DL) and quantitation limit (QL) were 0.2 and 0.5 ppm, respectively. The DL and QL values are well over the thresholds specified in the guidelines. The accuracy was 95.1-114.7% for concentrations of 1-50 ppm, and the relative standard deviation of the spiked recovery test's repeatability was 6.2%. In addition, six lots of an API were analyzed, and all results were lower than the reported threshold (1 ppm).Summary of Torsades de Pointes (TdP) Reports Associated with Intravenous Drug Formulations Containing the Preservative Chlorobutanol

R David Woosley, Klaus Romero, Craig W Heise, Tyler Gallo, Jared Tate, Raymond L WoosleyPMID: 30888625 DOI: 10.1007/s40264-019-00804-7

Abstract

Drug-induced torsades de pointes (TdP) is a potentially lethal ventricular arrhythmia that is associated with drugs that prolong the QT interval on the electrocardiogram (ECG) due to their interference with the cardiac potassium current, I. Intravenous (IV) formulations of methadone have been associated with TdP and contain the preservative chlorobutanol, which, like methadone, blocks I

. The combinations of chlorobutanol with methadone or terfenadine, another I

blocker, produce synergistic I

block.

The aim of this study was to examine and summarize the evidence available to address the question: what other IV drug formulations contain chlorobutanol and are they associated with TdP?

IV drug products containing the preservative chlorobutanol were identified by searching the websites DailyMed ( https://dailymed.nlm.nih.gov/dailymed/index.cfm ) and Drugs@FDA ( https://www.accessdata.fda.gov/scripts/cder/daf/ ). For each drug identified, PubMed and the FDA's Adverse Event Reporting System (FAERS) were searched for reports of TdP and/or QT prolongation and FAERS data were analyzed for disproportionality of reports.

The search found nine drugs (methadone, epinephrine, papaverine, oxytocin, vasopressin, testosterone, estradiol, isoniazid, and desmopressin) that contain chlorobutanol 2.5 (n = 1) or 5.0 mg/mL. All nine drugs had reports of QT prolongation or TdP reported in FAERS and all but estradiol, testosterone, desmopressin, and isoniazid had reports of QT prolongation or TdP in PubMed. Two of the nine drugs (epinephrine and methadone) had positive signals (by disproportionality analysis) for TdP in FAERS (EB

2.88 and 23.81, respectively) and four (methadone, epinephrine, papaverine, and vasopressin) were reported in published articles as the suspect drugs in cases of TdP.

The pharmacologic profile of chlorobutanol (synergistic I

block) and its association with reports of TdP and QT prolongation suggest the need for a full evaluation of its cardiac safety when used as a preservative in IV drug and vitamin formulations.

Nasal delivery of analgesic ketorolac tromethamine thermo- and ion-sensitive in situ hydrogels

Xin Li, Lina Du, Xu Chen, Pingju Ge, Yu Wang, Yangmu Fu, Haiyan Sun, Qingwei Jiang, Yiguang JinPMID: 25957699 DOI: 10.1016/j.ijpharm.2015.05.009

Abstract

Ketorolac tromethamine (KT) was potent to treat moderate to moderately severe pains. However, KT solutions for nasal delivery lost quickly from the nasal route. Thermo- and ion-sensitive in-situ hydrogels (ISGs) are appropriate for nasal drug delivery because the intranasal temperature maintains ∼37 °C and nasal fluids consist of plentiful cations. In this study, a novel nasal thermo- and ion-sensitive ISG of KT was prepared with thermo-sensitive poloxamer 407 (P407) and ion-sensitive deacetylated gellan gum (DGG). The optimal formulation of the KT ISG consisted of 3% (w/v) DGG and 18% (w/v) P407 and its viscosity was up to 7.63 Pas at 37 °C. Furthermore, penetration enhancers and bacterial inhibitors were added and their fractions in the ISG were optimized based on transmucosal efficiencies and toxicity on toad pili. Sulfobutyl ether-β-cyclodextrin of 2.5% (w/v) and chlorobutanol of 0.5% (w/v) were chosen as the penetration enhancer and the bacterial inhibitor, respectively. The Fick's diffusion and dissolution of KT could drive it continuous release from the dually sensitive ISG according to the in vitro investigation. Two methods, writhing frequencies induced by acetic acid and latency time of tails retracting from hot water, were used to evaluate the pharmacodynamics of the KT ISG on the mouse models. The writhing frequencies significantly decreased and the latency time of tail retracting was obviously prolonged (p<0.05) for the KT ISG compared to the control. The thermo- and ion-sensitive KT ISG had appropriate gelation temperature, sustained drug release, improved intranasal absorption, obvious pharmacodynamic effect, and negligible nasal ciliotoxicity. It is a promising intranasal analgesic formulation.Explore Compound Types